molecular formula C10H16N2O3S B3167858 3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide CAS No. 926184-45-4

3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B3167858
CAS No.: 926184-45-4
M. Wt: 244.31 g/mol
InChI Key: UOCZSDFYKKXCBQ-UHFFFAOYSA-N
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Description

Tetrahydrothiophene is an organosulfur compound with the formula (CH2)4S . The molecule consists of a five-membered saturated ring with four methylene groups and a sulfur atom . It is the saturated analog of thiophene . It is a volatile, colorless liquid with an intensely unpleasant odor .


Synthesis Analysis

Tetrahydrothiophene is prepared by the reaction of tetrahydrofuran with hydrogen sulfide . This vapor-phase reaction is catalyzed by alumina and other heterogeneous acid catalysts .


Molecular Structure Analysis

The molecular structure of a related compound, Thiophene, tetrahydro-, 1,1-dioxide, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

General procedures for the preparation of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide involve zinc-induced 1,4-debromination .


Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, Thiophene, tetrahydro-, 1,1-dioxide, include a molecular weight of 120.170 .

Mechanism of Action

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Safety and Hazards

A related compound, 3,4-EPOXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE, is harmful if inhaled, may cause respiratory irritation, causes skin irritation, and is harmful if swallowed .

Future Directions

Tetrahydrothiophene is used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7-10(5-13)8(2)12(11-7)9-3-4-16(14,15)6-9/h9,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCZSDFYKKXCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
Reactant of Route 4
3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
3-(4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

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